3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives typically involves various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide”.Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research on quinazolinone analogs, similar in structure to 3-benzyl-2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, indicates significant antimicrobial and antitubercular activities. Synthesized quinazolinones have been evaluated against various strains of bacteria and the Mycobacterium tuberculosis H37Rv strain, showing promising results in inhibiting these pathogens. For instance, certain quinazolinone compounds demonstrated good antitubercular activity, while others showed commendable antibacterial effects against both Gram-positive and Gram-negative bacteria (Rao & Subramaniam, 2015).
Structural and Synthesis Studies
Structural studies of quinazolinone derivatives, through methods such as single crystal X-ray structure determination and spectral analyses (IR, 1HNMR, Mass spectroscopy), offer insights into their potential as scaffolds for further medicinal chemistry exploration. These studies aid in understanding the molecular configurations that contribute to their biological activities, providing a basis for the design of novel compounds with enhanced efficacy (Abbasi et al., 2011).
Antipsychotic Potential
Quinazolinone analogs have been evaluated as potential antipsychotic agents. Research into heterocyclic carboxamides shows that certain quinazolinone derivatives exhibit potent in vivo activities that are comparable to established antipsychotic drugs. These findings suggest the potential of quinazolinone structures in developing new treatments for psychiatric disorders, with particular compounds identified for further evaluation due to their promising pharmacological profiles (Norman et al., 1996).
Anticancer Activity
Quinazolinone compounds have also been studied for their cytotoxic activities against various cancer cell lines. Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has identified compounds with substantial growth delays in tumor models, indicating the potential for the development of new anticancer agents based on the quinazolinone core structure (Bu et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2S/c29-24-13-7-4-10-21(24)18-35-28-31-25-16-20(26(33)30-22-11-5-6-12-22)14-15-23(25)27(34)32(28)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZBBYYNJUUUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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